tert-Butyl (2-((2-hydroxyethyl)disulfanyl)ethyl)carbamate

Catalog No.
S6615257
CAS No.
877864-07-8
M.F
C9H19NO3S2
M. Wt
253.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl (2-((2-hydroxyethyl)disulfanyl)ethyl)ca...

CAS Number

877864-07-8

Product Name

tert-Butyl (2-((2-hydroxyethyl)disulfanyl)ethyl)carbamate

IUPAC Name

tert-butyl N-[2-(2-hydroxyethyldisulfanyl)ethyl]carbamate

Molecular Formula

C9H19NO3S2

Molecular Weight

253.4 g/mol

InChI

InChI=1S/C9H19NO3S2/c1-9(2,3)13-8(12)10-4-6-14-15-7-5-11/h11H,4-7H2,1-3H3,(H,10,12)

InChI Key

AUJWRCFOXBKTFR-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NCCSSCCO

Canonical SMILES

CC(C)(C)OC(=O)NCCSSCCO

Tert-Butyl (2-((2-hydroxyethyl)disulfanyl)ethyl)carbamate is a synthetic compound characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group, a disulfide bond, and a hydroxyl group. Its molecular formula is C₉H₁₉N₁O₃S₂, with a molecular weight of 253.38 g/mol. This compound is notable for its structural features, which include a disulfide linkage that can play a significant role in biological interactions and chemical reactivity .

Boc-NH-SS-OH itself is not likely to have a specific mechanism of action. It serves as a building block for the synthesis of other molecules that may have specific mechanisms of action depending on their applications.

  • Information on the safety hazards of Boc-NH-SS-OH is limited in publicly available sources.
  • It is always recommended to consult the SDS provided by a reputable supplier for specific safety information before handling the compound.

Organic Synthesis

  • Boc Protecting Group

    The Boc (tert-Butyloxycarbonyl) group is a common protecting group in organic chemistry. It shields the amine (NH) functionality from unwanted reactions while allowing further modifications on the molecule. Once the desired modifications are complete, the Boc group can be selectively removed under specific conditions to reveal the free amine [].

  • Disulfide Bond

    The disulfide (S-S) bond is a linkage between two sulfur atoms. Disulfide bonds can be broken and reformed under certain conditions, making them potentially useful for controlled release applications or creating reversible crosslinks in polymers [].

  • Hydroxyl Group

    The hydroxyl (OH) group provides a reactive site for attaching the molecule to other chemical entities through various coupling reactions. This allows Boc-NH-SS-OH to serve as a building block in the synthesis of more complex molecules [].

Potential Research Areas

Based on the functional groups it possesses, Boc-NH-SS-OH could be explored in various research areas:

  • Peptide Synthesis

    The protected amine and the hydroxyl group make Boc-NH-SS-OH a potential candidate for the synthesis of peptides, which are building blocks of proteins. The Boc group can be used to selectively protect the amine during peptide chain assembly, and the disulfide bond might offer unique properties for the final product [].

  • Drug Delivery Systems

    The ability to break and reform the disulfide bond suggests possibilities for designing drug delivery systems where the drug is released upon a specific trigger, such as a change in pH or redox environment.

  • Functional Materials

    The combination of the amine, disulfide, and hydroxyl functionalities could be interesting for the development of novel functional materials with specific properties, such as self-assembling polymers or materials with controlled biodegradability.

Typical of compounds containing disulfide bonds and carbamate groups. Key reactions include:

  • Reduction of Disulfide Bonds: The disulfide bond in the molecule can be reduced to form two thiol groups, which may participate in further reactions such as thiol-disulfide exchange or nucleophilic attacks.
  • Deprotection Reactions: The tert-butyloxycarbonyl group can be removed under acidic conditions to expose the amine functionality, allowing for further derivatization.
  • Nucleophilic Substitution: The carbamate group can undergo nucleophilic substitution reactions, particularly with stronger nucleophiles, leading to the formation of new derivatives .

The synthesis of tert-Butyl (2-((2-hydroxyethyl)disulfanyl)ethyl)carbamate typically involves several steps:

  • Formation of Disulfide Linkage: This can be achieved by reacting a suitable thiol compound with another thiol in an oxidative environment.
  • Carbamate Formation: The reaction between an amine and a carbonyl compound (e.g., phosgene or isocyanate) leads to the formation of the carbamate moiety.
  • Protection of Functional Groups: The tert-butyloxycarbonyl group is introduced to protect the amine during subsequent reactions.

Tert-Butyl (2-((2-hydroxyethyl)disulfanyl)ethyl)carbamate has potential applications in various fields:

  • Pharmaceuticals: Its unique structure may contribute to drug design, particularly in developing compounds that target oxidative stress-related conditions.
  • Biotechnology: It could be utilized in bioconjugation strategies due to its reactive functional groups.
  • Material Science: The compound may find applications in creating polymeric materials with specific properties derived from its disulfide linkages .

Studies on the interactions of tert-Butyl (2-((2-hydroxyethyl)disulfanyl)ethyl)carbamate with biological systems are crucial for understanding its potential effects. Interaction studies may involve:

  • Binding Affinity Assessments: Evaluating how well the compound binds to specific enzymes or receptors.
  • Redox Potential Measurements: Investigating how the disulfide bond influences redox reactions within biological contexts.
  • Cellular Uptake Studies: Analyzing how effectively the compound enters cells and its subsequent biological effects .

Several compounds share structural similarities with tert-Butyl (2-((2-hydroxyethyl)disulfanyl)ethyl)carbamate. Notable examples include:

Compound NameKey FeaturesUnique Aspects
2-Boc-aminoethyl 2'-hydroxyethyl disulfideDisulfide bond; used in peptide synthesisLacks tert-butyl group
Cysteamine derivativesContains thiol groups; antioxidant propertiesVaries significantly in functional groups
Thiol-containing carbamatesReactive thiols; diverse applicationsDiffering protective groups

The uniqueness of tert-Butyl (2-((2-hydroxyethyl)disulfanyl)ethyl)carbamate lies in its combination of a robust protecting group with a biologically relevant disulfide bond, making it suitable for targeted applications in medicinal chemistry and biotechnology .

XLogP3

0.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

253.08063582 g/mol

Monoisotopic Mass

253.08063582 g/mol

Heavy Atom Count

15

Dates

Modify: 2023-11-23

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